molecular formula C11H15NO2 B2772835 N-[1-(Oxolan-3-yl)but-3-yn-2-yl]prop-2-enamide CAS No. 2411241-02-4

N-[1-(Oxolan-3-yl)but-3-yn-2-yl]prop-2-enamide

Numéro de catalogue: B2772835
Numéro CAS: 2411241-02-4
Poids moléculaire: 193.246
Clé InChI: FEJYGZCBCUMWNT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-(Oxolan-3-yl)but-3-yn-2-yl]prop-2-enamide, also known as OBP-801, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. OBP-801 is a small molecule inhibitor that targets the protein-protein interaction between the E3 ubiquitin ligase, MDM2, and the tumor suppressor protein, p53. This interaction is critical in regulating the levels of p53 in the cell, which plays a crucial role in cell cycle regulation, DNA repair, and apoptosis.

Mécanisme D'action

N-[1-(Oxolan-3-yl)but-3-yn-2-yl]prop-2-enamide binds to the hydrophobic pocket of MDM2, which is critical for the interaction with p53. This binding disrupts the MDM2-p53 interaction, leading to the stabilization and activation of p53. Activated p53 induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth. This compound has been shown to have high selectivity for MDM2 over other proteins, indicating its specificity for the MDM2-p53 pathway.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells through the activation of p53. In addition, this compound has been shown to inhibit tumor growth in animal models of breast, lung, and colon cancer. This compound has also been shown to enhance the activity of other chemotherapeutic agents, indicating its potential as a combination therapy. This compound has not shown any significant toxicity in preclinical studies, indicating its potential as a safe and effective cancer therapy.

Avantages Et Limitations Des Expériences En Laboratoire

N-[1-(Oxolan-3-yl)but-3-yn-2-yl]prop-2-enamide has several advantages for lab experiments, including its high potency and selectivity for MDM2. This compound is also available in both racemic and enantiopure forms, allowing for the evaluation of its stereochemistry in biological systems. However, this compound has limitations in terms of its solubility and stability, which can affect its bioavailability and pharmacokinetics.

Orientations Futures

For research include the evaluation of N-[1-(Oxolan-3-yl)but-3-yn-2-yl]prop-2-enamide in combination with other chemotherapeutic agents, the identification of biomarkers for patient selection, and the development of more potent and selective inhibitors of the MDM2-p53 pathway. Furthermore, this compound has potential applications in other fields, such as neurodegenerative diseases and viral infections, which warrant further investigation.

Méthodes De Synthèse

N-[1-(Oxolan-3-yl)but-3-yn-2-yl]prop-2-enamide can be synthesized through a multistep process involving the coupling of various reagents. The first step involves the synthesis of the oxolan-3-ylbut-3-yn-2-ol intermediate, which is then coupled with the prop-2-enamide moiety. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. This compound has been synthesized in both racemic and enantiopure forms, with the latter showing higher potency in inhibiting the MDM2-p53 interaction.

Applications De Recherche Scientifique

N-[1-(Oxolan-3-yl)but-3-yn-2-yl]prop-2-enamide has been extensively studied for its potential applications in cancer therapy. The inhibition of MDM2-p53 interaction leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells. Preclinical studies have shown that this compound exhibits potent antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. Furthermore, this compound has been shown to enhance the activity of other chemotherapeutic agents, such as cisplatin and doxorubicin. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in cancer patients.

Propriétés

IUPAC Name

N-[1-(oxolan-3-yl)but-3-yn-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-10(12-11(13)4-2)7-9-5-6-14-8-9/h1,4,9-10H,2,5-8H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJYGZCBCUMWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(CC1CCOC1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.